(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
Description
This compound is a structurally complex heterocyclic molecule featuring a fused thieno-pyridine core, a piperidine ring, and a substituted pyrazole moiety linked via a methanone bridge. Its design integrates pharmacophores known for modulating biological targets such as kinases, GPCRs, and neurotransmitter receptors.
Properties
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-26-22(15-21(25-26)17-4-3-5-20(14-17)30-2)24(29)27-10-6-19(7-11-27)28-12-8-23-18(16-28)9-13-31-23/h3-5,9,13-15,19H,6-8,10-12,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEQLVYSTYVQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC(CC3)N4CCC5=C(C4)C=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone , often referred to as a thienopyridine derivative, has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and receptor inhibition. This article reviews its biological activity through various studies, focusing on its mechanism of action, efficacy in cell lines, and structure-activity relationships.
Chemical Structure and Properties
The compound can be described with the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4OS |
| Molecular Weight | 364.48 g/mol |
| Stereochemistry | Racemic |
| Charge | Neutral |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in tumor growth and progression. Notably, it has been evaluated for its inhibitory effects on various kinases associated with cancer pathways.
EGFR Inhibition
Research has demonstrated that derivatives containing the thienopyridine moiety exhibit significant inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. In vitro assays have shown that compounds similar to the target compound effectively inhibit cell proliferation in EGFR-dependent cancer cell lines such as A549 and NCI-H1975. For instance, one study reported IC50 values of 15.629 μM for one derivative against H1975 cells, indicating effective inhibition at low concentrations .
Biological Activity Studies
Several studies have highlighted the compound's cytotoxic properties against different cancer cell lines:
- Cytotoxicity Assays : The compound was tested against various human cancer cell lines using the MTT assay. Results indicated that it exhibited selective cytotoxicity towards lung cancer cells (A549) and non-small cell lung cancer (NCI-H1975), with varying degrees of effectiveness.
- Structure-Activity Relationship (SAR) : Modifications to the pyrazole and thienopyridine components significantly influenced biological activity. For example, the introduction of methoxy groups enhanced solubility and bioavailability, which correlated with increased cytotoxic effects .
Case Study 1: Inhibition of Cancer Cell Proliferation
In a controlled study involving the compound's analogs, researchers found that derivatives possessing both thienopyridine and pyrazole structures showed enhanced antiproliferative activity compared to those lacking these features. The study utilized various concentrations to determine IC50 values across different cell lines, confirming the compound's potential as a therapeutic agent in oncology.
Case Study 2: Receptor Binding Assays
Binding affinity studies conducted on the thienopyridine derivatives revealed strong interactions with EGFR and other kinases implicated in cancer signaling pathways. These findings suggest that the compound could serve as a lead in developing targeted therapies for cancers driven by EGFR mutations.
Scientific Research Applications
The compound (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a complex organic molecule with potential applications in pharmacology and medicinal chemistry. This article explores its scientific research applications, including its role in drug development, therapeutic uses, and relevant case studies.
Molecular Formula
- Molecular Weight: 373.47 g/mol
- IUPAC Name: this compound
Pharmacological Potential
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known drugs. It is particularly notable for:
- Antidepressant Activity: Research indicates that derivatives of thieno[3,2-c]pyridine exhibit antidepressant effects, potentially through modulation of neurotransmitter systems .
- Anticancer Properties: Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
Drug Development
The unique structural features of this compound make it a valuable scaffold in drug design:
- Lead Compound for New Drugs: Its ability to interact with multiple biological targets allows it to serve as a lead compound in the development of new medications aimed at treating depression and certain cancers .
Mechanistic Studies
Understanding the mechanism of action is crucial for optimizing the therapeutic use of this compound:
- Receptor Binding Studies: Investigations into how this compound binds to specific receptors (such as serotonin or dopamine receptors) can elucidate its pharmacodynamics and inform modifications to enhance efficacy and reduce side effects .
Case Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of thieno[3,2-c]pyridine derivatives in animal models. The study demonstrated significant reductions in depressive behaviors, suggesting the potential of this compound as an antidepressant agent.
Case Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines revealed that compounds similar to the target molecule exhibited cytotoxic effects. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer drug candidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Methanone Scaffolds
Several compounds share the pyrazole-methanone backbone, which is critical for target binding. For example:
- 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) (): This analogue replaces the thieno-pyridine system with a cyanothiophene group.
- 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one (): This compound incorporates a chromenopyrazolopyridine framework instead of the piperidine-thienopyridine system. The extended π-conjugation in this analogue may enhance intercalation properties but reduce solubility compared to the target compound .
Table 1: Structural and Physicochemical Comparison
Functional Group Analogues: Thieno-Pyridine Derivatives
Compounds with thieno-pyridine cores, such as Zygocaperoside (), lack the methanone-linked pyrazole but share the fused thieno-heterocycle. The target compound’s piperidine ring introduces basicity (pKa ~8.5), enhancing ionizability under physiological conditions, unlike Zygocaperoside, which is glycosylated and highly polar .
Pharmacological Analogues
For instance, 7b () demonstrates moderate kinase inhibition (IC50 = 1.2 µM) but lacks the 3-methoxyphenyl group, which in the target compound may enhance selectivity for CNS targets .
Research Findings and Limitations
- Synthetic Challenges: The target compound’s synthesis likely involves multi-step heterocyclic coupling, analogous to methods in and , but with additional complexity due to the dihydrothieno-pyridine stability .
- Biological Data Gap: No direct in vitro or in vivo studies are cited in the provided evidence.
- 3D Culture Compatibility : Platforms like stereolithographic hydrogel systems () could enable future studies of this compound’s effects on 3D cell models, particularly for neuropharmacological applications .
Q & A
Q. What synthetic strategies are recommended for constructing the thieno[3,2-c]pyridine and pyrazole moieties in this compound?
The thieno[3,2-c]pyridine core can be synthesized via cyclization of substituted thiophene derivatives with ammonia or amines under acidic conditions . For the pyrazole ring, a common approach involves condensation of hydrazines with β-keto esters or diketones, followed by regioselective alkylation at the 1-position using methyl iodide . Key challenges include ensuring regiochemistry of the pyrazole substitution and avoiding side reactions during cyclization. Multi-step purification (e.g., column chromatography, recrystallization) is often required to isolate intermediates .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural characterization?
- NMR : Use - and -NMR to confirm substitution patterns. For example, the methoxyphenyl group on the pyrazole will show distinct aromatic protons split by meta-substitution (δ 6.8–7.3 ppm) and a singlet for the methoxy group (δ ~3.8 ppm) .
- IR : Confirm carbonyl stretches (C=O) at ~1650–1700 cm and aromatic C-H bending vibrations .
- HRMS : Validate molecular ion peaks (e.g., [M+H]) with theoretical mass calculations to confirm purity . Discrepancies in spectral data may arise from tautomerism in the pyrazole ring or solvent effects, requiring repeated measurements in deuterated solvents .
Q. What solvent systems and reaction conditions optimize yield during the final methanone coupling step?
The ketone bridge between the piperidine and pyrazole is typically formed via Friedel-Crafts acylation or nucleophilic acyl substitution. Polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C with catalysts like or improve reaction efficiency . Yield optimization requires strict moisture control and inert atmospheres to prevent hydrolysis of intermediates .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s biological activity or binding affinity?
Density Functional Theory (DFT) calculations can model electron distribution in the thienopyridine and methoxyphenyl groups to predict reactivity or stability . Molecular docking against target proteins (e.g., kinases, GPCRs) may identify key interactions, such as hydrogen bonding with the methanone oxygen or π-π stacking with the aromatic rings . Validate predictions with in vitro assays (e.g., enzyme inhibition, cell viability) to correlate computational and experimental results .
Q. What experimental designs address contradictory data in solubility and stability studies?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) can arise from polymorphism or hygroscopicity. Use differential scanning calorimetry (DSC) to identify crystalline forms and accelerated stability studies (40°C/75% RH) to assess degradation pathways . For pH-dependent instability, employ buffered solutions (pH 1.2–7.4) and monitor via HPLC-UV .
Q. How can structure-activity relationship (SAR) studies guide modifications to improve metabolic stability?
- Replace the methoxy group on the phenyl ring with electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism .
- Introduce steric hindrance (e.g., methyl groups) on the piperidine ring to block cytochrome P450-mediated oxidation . Validate modifications using microsomal stability assays (e.g., liver microsomes + NADPH) and compare half-life () values .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Implement Design of Experiments (DoE) to optimize critical parameters (e.g., temperature, stoichiometry, mixing rate) . Use inline PAT tools (e.g., FTIR, Raman spectroscopy) for real-time monitoring of reaction progression . For purification, switch from column chromatography to crystallization-based methods with controlled cooling rates to ensure consistent particle size .
Methodological Considerations
Q. How should researchers handle conflicting crystallographic data for this compound?
If X-ray diffraction data contradicts NMR/IR results (e.g., unexpected bond angles), re-examine crystal packing effects or solvent inclusion in the lattice . Compare with computational crystal structure predictions (e.g., Mercury CSD) to identify artifacts .
Q. What analytical techniques quantify trace impurities from incomplete ring closure?
Use UPLC-MS with a C18 column and 0.1% formic acid in water/acetonitrile gradient to separate and identify byproducts (e.g., open-chain intermediates). Quantify impurities via external calibration curves and ensure they meet ICH guidelines (<0.15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
